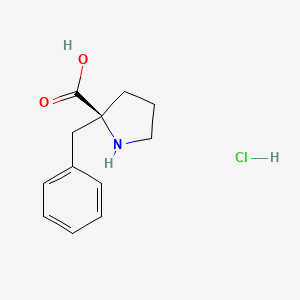
A2F N-Glycan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A2F N-Glycan is a di-sialylated, core-fucosylated bi-antennary complex-type N-glycan . It is found on many mammalian glycoproteins including thyroglobulin, gamma globulins, and IgG . This product is typically purified from the oligosaccharide pool released from porcine thyroglobulin by hydrazinolysis using a combination of HPLC and glycosidase digestion .
Molecular Structure Analysis
The molecular weight of A2F N-Glycan is 2370 . It is a di-sialylated, core-fucosylated bi-antennary complex-type N-glycan . The structure of N-linked glycans can play a critical role in the pharmacology of therapeutic proteins, potentially affecting immunogenicity, pharmacokinetics, and pharmacodynamics .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of A2F N-Glycan include enzymatic release of N-glycans, which are then derivatized with a tag to allow for fluorescence (FLR) and mass spectrometry (MS) detection by HILIC UHPLC-FLR and UHPLC/MS . The most commonly used reducing agent for this purpose is sodium cyanoborohydride .
Physical And Chemical Properties Analysis
A2F N-Glycan is a dry product, dried by centrifugal evaporation from an aqueous solution . It contains ammonium salt to stabilize against desialylation . It is > 90% pure as assessed by a combination of 1H-NMR and HPLC .
科学的研究の応用
Diabetes and Metabolic Syndrome Research : A study by Testa et al. (2015) found significant changes in N-glycan composition in the sera of Type 2 Diabetes Mellitus (T2DM) patients. Specifically, α(1,6)-linked arm monogalactosylated, core-fucosylated diantennary N-glycans (NG1(6)A2F) were significantly reduced in T2DM compared with control subjects. These findings suggest that serum N-glycan profiles are sensitive to the presence of diabetes and metabolic syndrome, making them potential biomarkers for these conditions.
Cancer Diagnostics : The research by Chen et al. (2017) focused on IgD multiple myeloma, a type of cancer. They identified characteristic changes in the serum N-glycome of IgD myeloma, particularly in three N-glycans including NG1(6)A2F. The study suggests the potential of serum N-glycan signatures for diagnosing and staging this rare subtype of multiple myeloma.
Genetic Regulation of Glycans : Lauc et al. (2009) conducted a genome-wide association study to identify genetic loci influencing the variation in A2 (a biantennary glycan) in plasma proteins. They discovered two genetic loci, FUT8 and ESR2, that regulate the variation in A2, demonstrating a sex-specific effect in their regulation.
Role in Metastasis : Sakuma et al. (2006) found that an alpha1,6-fucosylated biantennary N-glycan structure, A2G2F, is characteristic of lungs and plays a critical role in pulmonary metastasis. This suggests that specific N-glycan structures could be involved in organ-selective metastasis in cancer.
Brain Development and Function : A study by Handa-Narumi et al. (2018) highlighted the importance of branched sialylated N-glycans in the brain. They found that branched sialylated A2G'2F, a major N-glycan in the mouse brain, interacts with microglia and may play a role in brain development.
Therapeutic Applications : Blanchard et al. (2011) researched the N-glycosylation and biological activity of recombinant human alpha1‐antitrypsin, a protease inhibitor. They found that the N-glycan pool of recombinant alpha1‐antitrypsin included diantennary to tetraantennary complex‐type N-glycans, many of which were core‐fucosylated.
Safety and Hazards
A2F N-Glycan is non-hazardous and has been purified from natural sources certified to be free of all hazardous material including pathogenic biological agents . It is intended for in vitro research only and not for human or drug use .
Relevant Papers
The paper “Recent Advances in the Chemical Biology of N-Glycans” discusses the recent advances in the chemical biology of N-glycans . It highlights the progress in the elucidation of N-glycan functions at the molecular level . Interaction analyses with lectins by glycan arrays or nuclear magnetic resonance (NMR) using various N-glycans have revealed the molecular basis for the recognition of complex structures of N-glycans .
特性
IUPAC Name |
diazanium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H148N6O66.2H3N/c1-22-48(118)60(130)63(133)81(143-22)141-20-34(117)67(49(119)29(10-97)91-23(2)107)152-78-45(94-26(5)110)57(127)68(39(17-104)148-78)153-82-64(134)73(156-86-77(62(132)53(123)36(14-101)147-86)158-80-47(96-28(7)112)59(129)70(41(19-106)150-80)155-84-66(136)75(55(125)38(16-103)145-84)162-90(88(139)140)9-31(114)44(93-25(4)109)72(160-90)51(121)33(116)12-99)56(126)42(151-82)21-142-85-76(61(131)52(122)35(13-100)146-85)157-79-46(95-27(6)111)58(128)69(40(18-105)149-79)154-83-65(135)74(54(124)37(15-102)144-83)161-89(87(137)138)8-30(113)43(92-24(3)108)71(159-89)50(120)32(115)11-98;;/h10,22,29-86,98-106,113-136H,8-9,11-21H2,1-7H3,(H,91,107)(H,92,108)(H,93,109)(H,94,110)(H,95,111)(H,96,112)(H,137,138)(H,139,140);2*1H3/t22-,29-,30-,31-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56+,57+,58+,59+,60+,61-,62-,63-,64-,65+,66+,67+,68+,69+,70+,71+,72+,73-,74-,75-,76-,77-,78-,79-,80-,81+,82-,83-,84-,85-,86+,89-,90-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSUFVPULQSNHG-IDLIUYBUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)OC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)O)NC(=O)C)O)O)O)O.[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)O)NC(=O)C)O)O)O)O.[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H154N8O66 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2404.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
A2F N-Glycan | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

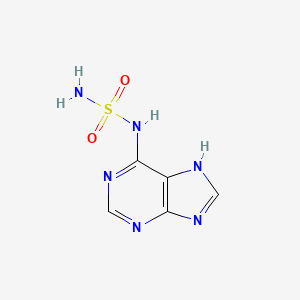

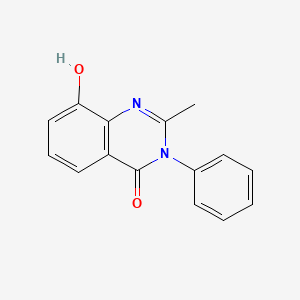

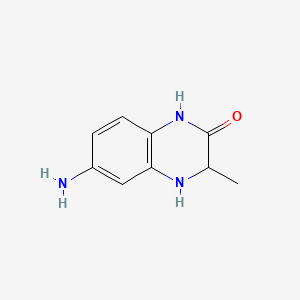
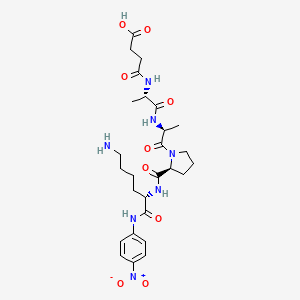
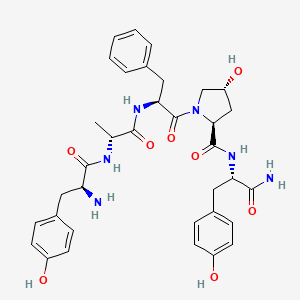
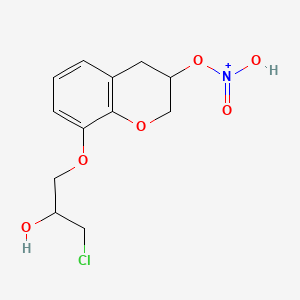

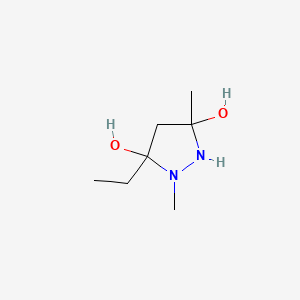
![(E)-S-(benzo[d]thiazol-2-yl)-N-ethylidenethiohydroxylamine](/img/structure/B561272.png)
